molecular formula C11H9F3N2O2 B1401631 Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1363404-84-5

Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1401631
CAS RN: 1363404-84-5
M. Wt: 258.2 g/mol
InChI Key: WZLPRVSGJRYTIQ-UHFFFAOYSA-N
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Description

This compound is a cream-colored solid . It has a molecular formula of C11H8ClF3N2O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8ClF3N2O2/c1-2-19-10(18)8-5-17-4-6(11(13,14)15)3-7(12)9(17)16-8/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a melting point of 129.5-141.5°C . It’s a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has been utilized as a synthon for building heterocyclic compounds. A notable synthesis involved the creation of novel pyrido[1′,2′:1,2]imidazo[5,4-d]-1,2,3-triazinones, showcasing the compound's role in the formation of fused triazines with potential biological activity (Zamora et al., 2004). Additionally, imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide derivatives were synthesized by reacting ethyl esters of the compound with hydrazine hydrate, leading to the formation of imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides, which were examined for antimicrobial activity (Turan-Zitouni et al., 2001).

Trifluoromethylation and Functionalization The compound has been involved in studies focusing on trifluoromethylation, a crucial modification in medicinal chemistry. A visible-light-mediated regioselective C–H trifluoromethylation of imidazo[1,2-a]pyridines was achieved under mild conditions, providing a pathway to synthesize a series of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives with diverse functionalities (Zhou et al., 2019).

Chemical Behavior and Interactions

NMR Spectroscopy Analysis An intriguing study focused on the behavior of ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates synthesized from reactions involving the compound. The study highlighted changes in proton signals of these spiro compounds in 1H-NMR spectra with sample concentration variations, indicating conformational changes of the cyclopentenone moiety, emphasizing the compound's role in studying molecular interactions and conformations (Abe et al., 2010).

Applications in Catalysis and Chemical Reactions

Catalysis and Oxidation Reactions The compound and its derivatives have shown potential in catalysis. Imidazolo[1,2-a]pyridine derivatives were synthesized and examined for their catalytic activities. These compounds demonstrated effective catalytic properties in the oxidation of catechol to o-quinone with atmospheric oxygen, revealing the compound's relevance in catalytic processes and its potential role in oxidation reactions (Saddik et al., 2012).

Safety and Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-6-16-5-3-4-7(9(16)15-8)11(12,13)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLPRVSGJRYTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856470
Record name Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363404-84-5
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363404-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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